![molecular formula C12H12Cl3NO2 B14224673 2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide CAS No. 500593-84-0](/img/structure/B14224673.png)
2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide is a chemical compound with a complex structure that includes trichloroacetamide and a phenyl group substituted with a 2-methylpropanoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide typically involves the reaction of trichloroacetamide with a suitable phenyl derivative. One common method involves the acylation of trichloroacetamide with 2-(2-methylpropanoyl)phenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloroacetamide group to simpler amides or amines.
Substitution: The trichloroacetamide group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide involves its interaction with specific molecular targets. The trichloroacetamide group can form strong hydrogen bonds or interact with active sites of enzymes, leading to inhibition or modulation of their activity. The phenyl group provides additional hydrophobic interactions, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trichloroacetamide: A simpler compound with similar trichloroacetamide functionality but lacking the phenyl and 2-methylpropanoyl groups.
2,2,2-Trichloro-N-(2-methylprop-2-enyl)acetamide: Another derivative with a different substitution pattern on the phenyl ring.
Uniqueness
2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both trichloroacetamide and 2-methylpropanoyl groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
500593-84-0 |
|---|---|
Formule moléculaire |
C12H12Cl3NO2 |
Poids moléculaire |
308.6 g/mol |
Nom IUPAC |
2,2,2-trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide |
InChI |
InChI=1S/C12H12Cl3NO2/c1-7(2)10(17)8-5-3-4-6-9(8)16-11(18)12(13,14)15/h3-7H,1-2H3,(H,16,18) |
Clé InChI |
OKJWOZDHNIJRPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1=CC=CC=C1NC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)
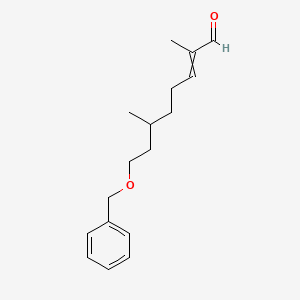
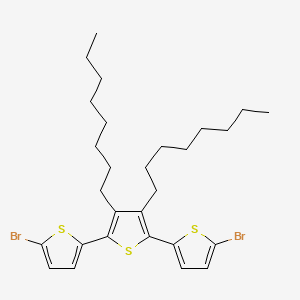
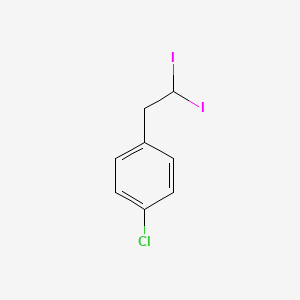
![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14224618.png)
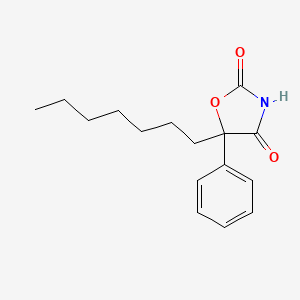
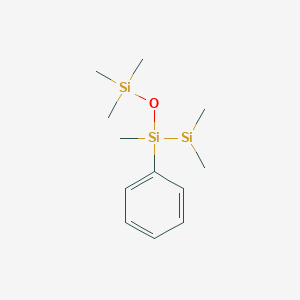

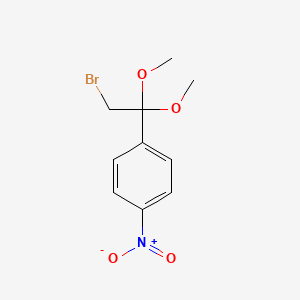
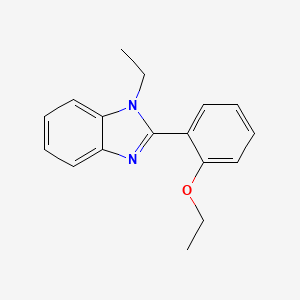
![1-Fluoro-2-[(methylselanyl)methyl]benzene](/img/structure/B14224655.png)
![N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14224656.png)

